molecular formula C15H14FNO3S B4548701 methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate

methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B4548701
M. Wt: 307.3 g/mol
InChI Key: WFHWYFBJTGQTGW-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H14FNO3S and its molecular weight is 307.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.06784264 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity and Synthesis

Research has demonstrated the transformation of related compounds into pharmacologically active derivatives, emphasizing the potential of "methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate" in drug discovery. For example, studies on benzo[b]thiophen derivatives have highlighted methods for converting similar structures into compounds with preliminary pharmacological activity, indicating the relevance of these chemical transformations in developing new therapeutic agents (Chapman et al., 1971).

Antimicrobial and Antitumor Applications

Research into thiazole and thiophene derivatives, similar in structure to "this compound," has shown that modifications of these compounds can lead to significant antimicrobial and antitumor activities. This suggests the potential of "this compound" as a starting point for the development of new antimicrobial and antitumor agents (Balkan et al., 2001).

Fluorescent Sensors and Imaging

The compound's related structures have been utilized in the synthesis of fluorescent sensors, indicating its potential application in the development of new fluorescent probes for biological imaging. This area of research demonstrates the versatility of "this compound" in contributing to advancements in bioimaging and diagnostics (Ye et al., 2014).

Synthesis of Heterocyclic Compounds

The ability to synthesize various heterocyclic compounds from related chemical structures suggests that "this compound" could serve as a precursor in the synthesis of novel heterocyclic compounds with potential pharmacological applications. Research in this area underscores the importance of such compounds in medicinal chemistry and drug development (Sabnis et al., 1991).

Properties

IUPAC Name

methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-3-9-8-11(15(19)20-2)14(21-9)17-13(18)10-6-4-5-7-12(10)16/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHWYFBJTGQTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate
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methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate
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methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate
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methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate
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methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate
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methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate

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